molecular formula C8H8O4 B139289 2-(2,3-Dihydroxyphenyl)acetic acid CAS No. 19988-45-5

2-(2,3-Dihydroxyphenyl)acetic acid

Cat. No. B139289
CAS RN: 19988-45-5
M. Wt: 168.15 g/mol
InChI Key: KEQGFEVKJCGTKB-UHFFFAOYSA-N
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Description

2-(2,3-Dihydroxyphenyl)acetic acid, also known as 2,3-dihydroxyphenylacetic acid, is a compound with the molecular formula C8H8O4 . It has a molecular weight of 168.15 g/mol . This compound belongs to the class of organic compounds known as catechols, which are compounds containing a 1,2-benzenediol moiety .


Molecular Structure Analysis

The IUPAC name of 2-(2,3-Dihydroxyphenyl)acetic acid is 2-(2,3-dihydroxyphenyl)acetic acid . The InChI is InChI=1S/C8H8O4/c9-6-3-1-2-5 (8 (6)12)4-7 (10)11/h1-3,9,12H,4H2, (H,10,11) . The Canonical SMILES is C1=CC (=C (C (=C1)O)O)CC (=O)O .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2,3-Dihydroxyphenyl)acetic acid include a molecular weight of 168.15 g/mol, a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 2 . The Exact Mass is 168.04225873 g/mol, and the Monoisotopic Mass is 168.04225873 g/mol .

Scientific Research Applications

  • Chiral Auxiliary Applications

    • 2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid has been explored as a versatile chiral phosphonic auxiliary, useful as chiral derivatizing agents for amines and alcohols. This compound shows potential in 31P NMR spectroscopy for separating diastereomeric alcohols and amines (Majewska, 2019).
  • Synthesis of Phenolic Compounds

    • Acid-activated clays combined with hydrogen peroxide can convert phenyl acetic acid into phenolic compounds like p-hydroxyphenyl acetic acid and 3,4-dihydroxyphenyl acetic acid, which possess significant antioxidant capacity. This process is operationally simple and could be applied in industrial settings (Neji et al., 2016).
  • Fluorescence Chemosensor Development

    • 2-(4-(1,2,2-triphenylvinyl)phenoxy)acetic acid (TPE-COOH) has been developed as a fluorescence turn-on chemosensor for the detection of Al(3+) ions, demonstrating high selectivity over other metal ions. This compound also shows potential in bioimaging and real-time monitoring of Al(3+) in living cells, leveraging its aggregation-induced-emission (AIE) effect (Gui et al., 2015).
  • Antioxidant Properties in Food Chemistry

    • Hydroxytyrosol and 3,4-dihydroxyphenyl acetic acid, derived from olive mill wastewater, have shown promising radical-scavenging effects and antioxidant activities. These compounds could serve as natural alternatives to synthetic antioxidants in food additives (Fki et al., 2005).
  • Biocatalysis in Synthesis of Antioxidants

    • p-Hydroxyphenylacetate 3-hydroxylase has been used as a biocatalyst for synthesizing trihydroxyphenolic acids, like 3,4,5-trihydroxycinnamic acid and 2-(3,4,5-trihydroxyphenyl)acetic acid, which have strong antioxidant properties and potential medicinal applications (Dhammaraj et al., 2015).

Future Directions

There are several studies related to 2-(2,3-Dihydroxyphenyl)acetic acid. For instance, one study evaluated the activity of a related compound, curvulinic acid, on seed germination and seedling growth . Another study discussed the metabolomic profiles of A-type procyanidin dimer and trimer with gut microbiota in vitro .

properties

IUPAC Name

2-(2,3-dihydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-6-3-1-2-5(8(6)12)4-7(10)11/h1-3,9,12H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQGFEVKJCGTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001020061
Record name (2,3-dihydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001020061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydroxyphenyl)acetic acid

CAS RN

19988-45-5
Record name (2,3-dihydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001020061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Palyzová, J Zahradník, H Marešová… - International …, 2019 - Elsevier
The removal of diclofenac, which is a widely used non-steroidal anti-inflammatory drug and a dangerous environmental contaminant of surface water, was studied. Its complete …
Number of citations: 20 www.sciencedirect.com
E Mulkiewicz, D Wolecki, K Świacka, J Kumirska… - Science of the Total …, 2021 - Elsevier
The presence of the non-steroidal anti-inflammatory drugs (NSAIDs) in the environment is a fact, and aquatic and soil organisms are chronically exposed to trace levels of these …
Number of citations: 23 www.sciencedirect.com
C Chanforan, M Loonis, N Mora, C Caris-Veyrat… - Food Chemistry, 2012 - Elsevier
The effect of industrial processing was investigated on the stability of tomato carotenoids, phenolic compounds and ascorbic acid. A deep insight in the processed products allowed the …
Number of citations: 83 www.sciencedirect.com
MA El-Gammal, AS Elsaeidy, H Ashry… - Handbook of …, 2023 - Springer
The biodegradation process is defined as the breakdown of the chemical and synthetic materials, converting them to environmentally acceptable, nontoxic products, where with the help …
Number of citations: 2 link.springer.com

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